Blm-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

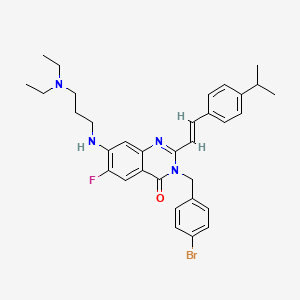

Molecular Formula |

C33H38BrFN4O |

|---|---|

Molecular Weight |

605.6 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methyl]-7-[3-(diethylamino)propylamino]-6-fluoro-2-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinazolin-4-one |

InChI |

InChI=1S/C33H38BrFN4O/c1-5-38(6-2)19-7-18-36-31-21-30-28(20-29(31)35)33(40)39(22-25-10-15-27(34)16-11-25)32(37-30)17-12-24-8-13-26(14-9-24)23(3)4/h8-17,20-21,23,36H,5-7,18-19,22H2,1-4H3/b17-12+ |

InChI Key |

ZTSBFUZGEKUIED-SFQUDFHCSA-N |

Isomeric SMILES |

CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)/C=C/C4=CC=C(C=C4)C(C)C)F |

Canonical SMILES |

CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)C=CC4=CC=C(C=C4)C(C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of Blm-IN-2: A Technical Overview of a Bloom's Syndrome Protein Inhibitor

Introduction to Bloom's Syndrome Protein (BLM)

Bloom's Syndrome Protein (BLM) is a critical enzyme belonging to the RecQ family of DNA helicases.[1][2] These enzymes are essential for maintaining genomic stability through their roles in various DNA metabolic processes, including DNA replication, recombination, and repair.[1][2] BLM helicase functions as an ATP-dependent 3'-5' DNA helicase, meaning it utilizes the energy from ATP hydrolysis to unwind double-stranded DNA in a specific direction.[1] This activity is crucial for resolving complex DNA structures that can arise during DNA replication and repair, such as Holliday junctions and G-quadruplexes.

Dysfunction or absence of BLM leads to Bloom's syndrome, a rare autosomal recessive disorder characterized by genomic instability and a high predisposition to a wide range of cancers. In the context of oncology, elevated levels of BLM have been observed in various cancers and are often associated with therapeutic resistance, making it an attractive target for cancer therapy.

Blm-IN-2: A Potent Inhibitor of BLM Helicase

This compound is a small molecule inhibitor of the Bloom's Syndrome Protein (BLM). It has been identified as a tool compound for studying the cellular functions of BLM and for exploring its therapeutic potential, particularly in colorectal cancer (CRC).

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the BLM protein.

| Compound | Target | IC50 (μM) | Reported Cellular Effects in CRC Cells |

| This compound | Bloom's Syndrome Protein (BLM) | 0.8 | Suppression of proliferation, invasion, and cell cycle arrest; Induction of apoptosis. |

Proposed Mechanism of Action

While the precise molecular interactions of this compound with the BLM protein are not detailed in available literature, a plausible mechanism can be inferred from the function of BLM and the actions of other known inhibitors.

BLM helicase possesses distinct domains, including a helicase domain responsible for ATP hydrolysis and DNA unwinding. It is likely that this compound inhibits the enzymatic activity of BLM, although it is unclear whether it acts as a competitive, non-competitive, or allosteric inhibitor. Inhibition of BLM's helicase function would lead to the persistence of aberrant DNA structures, stalling of replication forks, and the accumulation of DNA damage. This accumulation of unresolved DNA intermediates would ultimately trigger cellular apoptosis and halt cell proliferation.

The observed effects of this compound on colorectal cancer cells—suppression of proliferation, invasion, cell cycle arrest, and induction of apoptosis—are consistent with the consequences of BLM inhibition. By preventing the resolution of DNA recombination and replication intermediates, this compound likely induces a state of intense genotoxic stress within cancer cells, leading to their demise.

Caption: Proposed mechanism of this compound action.

Generalized Experimental Protocols for Characterizing a BLM Inhibitor

The following outlines a generalized workflow for the biochemical and cellular characterization of a putative BLM inhibitor, based on standard practices in the field.

-

Helicase Assay: A fluorescence-based or radiometric assay to measure the unwinding of a labeled DNA substrate by recombinant BLM protein. The inhibitor would be added at varying concentrations to determine its IC50 value.

-

ATPase Assay: A colorimetric or luminescence-based assay to measure the ATP hydrolysis activity of BLM in the presence of single-stranded DNA. This helps to determine if the inhibitor affects the ATP-binding or hydrolysis function of the enzyme.

-

Binding Assay: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to determine the binding affinity (Kd) and kinetics of the inhibitor to the BLM protein.

-

Cell Viability/Proliferation Assay: Treatment of cancer cell lines (e.g., colorectal cancer lines like HCT-116, SW480) with the inhibitor to determine its effect on cell growth and to calculate the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay: Using techniques like Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis in inhibitor-treated cells.

-

Cell Cycle Analysis: Staining of cells with a DNA-intercalating dye (e.g., propidium iodide) followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

-

DNA Damage Assay: Immunofluorescence staining for DNA damage markers such as γH2AX to visualize and quantify the extent of DNA double-strand breaks induced by the inhibitor.

-

Invasion/Migration Assay: Using Transwell assays to assess the effect of the inhibitor on the invasive and migratory capabilities of cancer cells.

References

A Technical Guide to Selective BLM Helicase Inhibition: The Case of Blm-IN-2

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Blm-IN-2, a representative selective inhibitor of Bloom's syndrome-associated helicase (BLM). As specific data for "this compound" is not publicly available, this guide leverages extensive data from the well-characterized and functionally similar selective BLM helicase inhibitor, ML216, to provide a detailed framework for understanding this class of compounds.

Introduction to BLM Helicase and Its Inhibition

Bloom's syndrome (BS) is a rare autosomal recessive disorder characterized by significant genomic instability and a heightened predisposition to a wide range of cancers.[1][2] The underlying cause is the mutation of the BLM gene, which encodes a critical DNA helicase belonging to the RecQ family.[2][3] BLM helicase is a key enzyme in the maintenance of genomic integrity, playing a pivotal role in DNA replication, homologous recombination (HR), and repair.[1] It functions as a 3'-5' helicase to unwind complex DNA secondary structures that can arise during these processes, including Holliday junctions, D-loops, and G-quadruplexes.

The reliance of many cancer cells on specific DNA damage response (DDR) pathways makes BLM a compelling therapeutic target. Inhibiting BLM can induce synthetic lethality in tumors with pre-existing defects in other DDR pathways and can sensitize cancer cells to conventional chemotherapies and radiation. Small molecule inhibitors, such as the compound class represented here by ML216, offer a powerful chemical tool to probe BLM function and a promising avenue for novel anti-cancer therapeutics. ML216 is a cell-permeable small molecule that potently inhibits the DNA unwinding activity of BLM, demonstrating on-target activity in cellular contexts.

Quantitative Data Presentation

The efficacy of a BLM inhibitor is quantified by its ability to disrupt the helicase's enzymatic functions—primarily DNA unwinding and the coupled ssDNA-dependent ATPase activity. The following tables summarize key quantitative data for the representative inhibitor, ML216, and other notable compounds.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target Enzyme | Assay Type | Value | Reference |

| ML216 | BLM (full-length) | DNA Unwinding | IC₅₀: 2.98 µM | |

| BLM (truncated, 636-1298) | DNA Unwinding | IC₅₀: 0.97 µM | ||

| BLM | ssDNA-dependent ATPase | Kᵢ: 1.76 µM | ||

| BLM Inhibitor 2 | BLM (helicase domain) | ATPase-coupled Unwinding | IC₅₀: 2.2 µM | |

| BLM (helicase domain) | Gel-based DNA Unwinding | IC₅₀: 1.8 µM | ||

| AO/854 | BLM | DNA Unwinding | IC₅₀: < 10 µM |

Table 2: Inhibitor Selectivity Profile

| Compound | Target Enzyme | Assay Type | Value | Reference |

| ML216 | WRN (full-length) | DNA Unwinding | IC₅₀: 5 µM | |

| RECQ1 | DNA Unwinding | IC₅₀: > 50 µM | ||

| RECQ5 | DNA Unwinding | IC₅₀: > 50 µM | ||

| E. coli UvrD | DNA Unwinding | IC₅₀: > 50 µM | ||

| BLM Inhibitor 2 | WRN, RECQ5, RECQ1, UvrD | ATP-turnover | Highly Selective |

Table 3: Cellular Activity

| Compound | Cell Line(s) | Assay Type | Key Finding | Reference |

| ML216 | PSNF5 (BLM-proficient) | Proliferation | Concentration-dependent inhibition | |

| PSNG13 (BLM-deficient) | Proliferation | Minimal effect, indicating on-target activity | ||

| Human Myeloma Cell Lines | Viability (CellTiter-Glo) | IC₅₀ range: 1.2 µM to 13.2 µM | ||

| PSNF5 (BLM-proficient) | Sister Chromatid Exchange | Significant increase in SCE frequency | ||

| AO/854 | PC3 (Prostate Cancer) | Proliferation | Lower IC₅₀ than ML216 |

Experimental Protocols

Detailed methodologies for the key assays used to characterize selective BLM helicase inhibitors are provided below.

BLM Helicase Activity Assay (Fluorescence-Quenching)

This is the primary assay for high-throughput screening and characterization of inhibitors of BLM's DNA unwinding function.

-

Principle: The assay employs a forked duplex DNA substrate where one strand is labeled with a fluorophore (e.g., TAMRA) and the complementary strand with a quencher (e.g., Black Hole Quencher-2, BHQ-2). In the duplex state, fluorescence is suppressed. Upon ATP-dependent unwinding by BLM, the strands separate, relieving the quenching and resulting in a measurable increase in fluorescence.

-

Materials:

-

Purified recombinant BLM helicase (full-length or truncated)

-

Fluorescence-quencher labeled forked duplex DNA substrate

-

ATP solution (typically 1-2 mM final concentration)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

-

Test inhibitor (dissolved in DMSO)

-

384-well microplates suitable for fluorescence readings

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add assay buffer, DNA substrate, and the test inhibitor. The final DMSO concentration should not exceed 1%.

-

Add diluted BLM helicase to all wells except the "no enzyme" negative control.

-

Incubate the plate for 15-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the unwinding reaction by adding a solution of ATP to all wells.

-

Immediately place the plate in a fluorescent microplate reader (e.g., λex/λem = 525 nm/592 nm for TAMRA/BHQ-2) and monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.

-

Calculate the percentage of inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

ssDNA-dependent ATPase Assay

This assay measures how an inhibitor affects the engine of the helicase—its ability to hydrolyze ATP, which is necessary for unwinding.

-

Principle: The assay quantifies the amount of inorganic phosphate (Pi) or ADP released from ATP hydrolysis by BLM in the presence of a single-stranded DNA (ssDNA) cofactor.

-

Materials:

-

Purified recombinant BLM helicase

-

Single-stranded DNA (e.g., poly(dT))

-

ATP solution

-

Assay Buffer (similar to helicase assay buffer)

-

Reagent for detecting Pi (e.g., malachite green) or ADP (e.g., Transcreener® ADP² Assay).

-

-

Procedure (Malachite Green Method):

-

Set up reactions in a microplate containing assay buffer, ssDNA, and the test inhibitor.

-

Add BLM helicase to each well and pre-incubate.

-

Initiate the reaction by adding ATP and incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding EDTA).

-

Add the malachite green reagent, which forms a colored complex with free phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

-

Calculate the inhibition of ATP hydrolysis and determine the Kᵢ or IC₅₀ value.

-

Sister Chromatid Exchange (SCE) Assay

This cytogenetic assay is the definitive cellular hallmark for assessing on-target BLM inhibition, as loss of BLM function leads to a dramatic increase in SCEs.

-

Principle: Cells are cultured for two replication cycles in the presence of bromodeoxyuridine (BrdU), which incorporates into the newly synthesized DNA strands. After treatment with the inhibitor, metaphase chromosomes are harvested. Differential staining techniques (e.g., Hoechst plus Giemsa) allow for the visualization of chromatids that have undergone reciprocal exchanges.

-

Materials:

-

BLM-proficient cell line (e.g., PSNF5)

-

Cell culture medium and supplies

-

BrdU solution

-

Test inhibitor

-

Colcemid (to arrest cells in metaphase)

-

Hypotonic solution (0.075 M KCl)

-

Fixative (3:1 methanol:acetic acid)

-

Hoechst 33258 and Giemsa stains

-

-

Procedure:

-

Culture cells for two cell cycles in medium containing BrdU.

-

During this time, expose the cells to various concentrations of the test inhibitor or DMSO as a control.

-

Add colcemid to the culture for the final 2-4 hours to accumulate metaphase cells.

-

Harvest the cells, treat with a hypotonic solution to swell the cells, and fix them.

-

Drop the fixed cell suspension onto microscope slides to spread the chromosomes.

-

Stain the slides first with Hoechst 33258, expose to UV light, and then counterstain with Giemsa.

-

Visualize the chromosomes under a microscope and count the number of SCEs per metaphase. A significant, dose-dependent increase in SCEs indicates effective BLM inhibition.

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

High-Throughput Screening Workflow

Caption: Workflow for the discovery of selective BLM helicase inhibitors.

BLM Helicase Fluorescence-Quenching Assay Principle

References

The Role of Blm-IN-2 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of Blm-IN-2, a small molecule inhibitor of Bloom's syndrome protein (BLM), in the cellular response to DNA damage. BLM helicase is a critical enzyme in the maintenance of genomic stability, primarily through its functions in the homologous recombination (HR) pathway of DNA double-strand break repair. Inhibition of BLM by this compound presents a promising strategy for cancer therapy, particularly in synthetic lethality approaches. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes relevant biological pathways and experimental workflows.

Introduction: BLM Helicase in the DNA Damage Response

Bloom's syndrome protein (BLM) is a member of the RecQ family of DNA helicases, which are essential for maintaining genome integrity.[1] BLM plays a crucial role in the DNA damage response (DDR), a complex network of signaling pathways that detect, signal, and repair DNA lesions.[1] Specifically, BLM is a key player in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[2][3]

The functions of BLM in HR are multifaceted and include:

-

End Resection: In the initial phase of HR, BLM, in conjunction with the endonuclease DNA2, facilitates the 5'-to-3' resection of DNA ends at a DSB to generate 3' single-stranded DNA (ssDNA) overhangs.[2]

-

D-loop Dissolution: BLM can disrupt displacement loops (D-loops), an early intermediate in HR, thereby preventing inappropriate recombination events.

-

Holliday Junction Resolution: BLM is a central component of the "dissolvasome" complex, which resolves double Holliday junctions, a late-stage HR intermediate, to produce non-crossover products, thus suppressing sister chromatid exchanges.

-

Regulation of RAD51: BLM can counteract the loading of the RAD51 recombinase onto ssDNA, a critical step in HR. This anti-recombinogenic activity is thought to prevent aberrant recombination events.

Given its central role in DNA repair, the inhibition of BLM helicase has emerged as an attractive therapeutic strategy in oncology. The concept of synthetic lethality, where the simultaneous loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is particularly relevant. Cancers with pre-existing defects in other DNA repair pathways may be exquisitely sensitive to BLM inhibition.

This compound: A Specific Inhibitor of BLM Helicase

This compound is a small molecule inhibitor of Bloom's syndrome protein. It has been identified as a potent agent that can be utilized to probe the function of BLM in the DNA damage response and as a potential therapeutic agent.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of BLM helicase. By binding to BLM, it prevents the unwinding of DNA substrates, a critical step for its function in homologous recombination. The inhibition of BLM's helicase activity by this compound disrupts the normal process of HR-mediated DNA repair. In colorectal cancer (CRC) cells, treatment with this compound has been shown to disrupt the HR repair pathway, leading to an accumulation of DNA damage.

Quantitative Data on BLM Inhibitors

The following tables summarize the available quantitative data for this compound and a well-characterized comparator, ML216.

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference(s) |

| IC50 | 0.8 µM | In vitro (BLM) | |

| Effect on HRR | Disrupted | Colorectal Cancer Cells | |

| Induction of DNA Damage | Triggered | Colorectal Cancer Cells | |

| Cellular Effects | Suppression of proliferation, invasion, cell cycle arrest, and apoptosis | Colorectal Cancer Cells |

Table 2: Quantitative Data for ML216 (Comparator)

| Parameter | Value | Cell Line/System | Reference(s) |

| IC50 (full-length BLM) | 2.98 µM | In vitro | |

| IC50 (BLM636-1298) | 0.97 µM | In vitro | |

| Ki (ssDNA-dependent ATPase activity) | 1.76 µM | In vitro | |

| IC50 (Cell Proliferation - PSNF5, BLM-proficient) | Concentration-dependent inhibition | Fibroblast cells | |

| IC50 (Cell Proliferation - PSNG13, BLM-deficient) | Minimal effect | Fibroblast cells | |

| IC50 (Cell Viability - WPMY-1) | 92.52 µM (48h) | Prostate cells | |

| IC50 (Cell Viability - PC3) | 55.56 µM (48h) | Prostate cancer cells | |

| IC50 (Cell Viability - LNCaP) | 58.94 µM (48h) | Prostate cancer cells | |

| IC50 (Cell Viability - 22RV1) | 51.18 µM (48h) | Prostate cancer cells | |

| Synergy with Cisplatin (PC3 cells) | Combination Index < 1 | Prostate cancer cells | |

| Effect on Sister Chromatid Exchanges | Increased frequency | PSNF5 cells |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Role of BLM in Homologous Recombination and its inhibition by this compound.

Caption: Workflow for a BLM Helicase Activity Assay.

Caption: Workflow for Immunofluorescence Staining of DNA Damage Foci.

Detailed Experimental Protocols

BLM Helicase Activity Assay

This assay measures the helicase activity of BLM by monitoring the unwinding of a fluorescently labeled DNA substrate.

-

Materials:

-

Purified recombinant human BLM protein

-

Forked duplex DNA substrate with a 3' ssDNA tail, labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ-2) on the complementary strand.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer. Also prepare a vehicle control (DMSO) and a no-enzyme control.

-

In a 96-well plate, add 5 µL of the this compound dilutions or controls.

-

Add 40 µL of diluted BLM protein (e.g., 2 nM final concentration) to each well except the no-enzyme control.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Prepare a master mix containing the DNA substrate (e.g., 20 nM final concentration) and ATP (e.g., 2 mM final concentration) in assay buffer.

-

Initiate the reaction by adding 5 µL of the master mix to each well.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 540 nm, emission at 590 nm) at 37°C for 30-60 minutes.

-

Calculate the initial reaction rates and determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the this compound concentration to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cells of interest (e.g., colorectal cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Immunofluorescence for DNA Damage Foci (γH2AX and RAD51)

This technique allows for the visualization and quantification of DNA double-strand breaks (γH2AX foci) and homologous recombination repair activity (RAD51 foci).

-

Materials:

-

Cells cultured on glass coverslips in a 24-well plate

-

This compound stock solution

-

DNA damaging agent (e.g., etoposide or ionizing radiation)

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.25% Triton X-100 in PBS

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies: Rabbit anti-γH2AX and Mouse anti-RAD51

-

Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Treat cells with this compound for a specified time, followed by treatment with a DNA damaging agent if required.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Block with 5% BSA for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in 1% BSA) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (diluted in 1% BSA) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).

-

Western Blotting for DNA Repair Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the DNA damage response.

-

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BLM, anti-γH2AX, anti-RAD51, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Protocol:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Conclusion

This compound is a valuable tool for investigating the role of BLM helicase in the DNA damage response. Its ability to specifically inhibit BLM's enzymatic activity allows for the detailed study of the consequences of disrupting homologous recombination repair. The accumulation of DNA damage and subsequent cell death in cancer cells treated with this compound highlights its potential as a therapeutic agent, particularly in the context of synthetic lethality. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to explore the utility of this compound in the field of oncology and DNA repair. Further research into the in vivo efficacy and safety of this compound and other BLM inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poster abstracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiomics analysis of serial PARP inhibitor treated metastatic TNBC inform on rational combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Blm-IN-2 on Homologous Recombination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Blm-IN-2, a small molecule inhibitor of the Bloom's syndrome protein (BLM) helicase, on the homologous recombination (HR) pathway. A thorough understanding of this interaction is critical for researchers investigating DNA repair mechanisms and for professionals in drug development exploring novel anti-cancer therapies. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions and pathways involved.

Introduction to BLM Helicase and its Role in Homologous Recombination

Bloom's syndrome protein (BLM) is a member of the RecQ family of DNA helicases, which are essential for maintaining genomic stability.[1] BLM plays a multifaceted and critical role in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[2] Its functions are complex, exhibiting both pro-recombinogenic and anti-recombinogenic activities to ensure the fidelity of DNA repair.[2][3]

Pro-recombinogenic functions of BLM include:

-

DNA End Resection: In the initial phase of HR, BLM collaborates with the nuclease DNA2 and exonuclease 1 (EXO1) to process the 5' ends of a DSB, generating the 3' single-stranded DNA (ssDNA) overhangs necessary for RAD51 loading.[2]

-

Stimulation of Repair Synthesis: Evidence suggests that BLM can stimulate DNA repair synthesis, a crucial step in completing the HR process.

Anti-recombinogenic functions of BLM include:

-

D-loop Disruption: BLM can disrupt the displacement loop (D-loop), a key intermediate formed when the RAD51-coated ssDNA invades the homologous template DNA. This activity can prevent inappropriate recombination events.

-

Holliday Junction Dissolution: As part of the BTR (BLM-TOP3A-RMI1-RMI2) complex, BLM promotes the dissolution of double Holliday junctions into non-crossover products, thereby suppressing sister chromatid exchanges (SCEs).

-

Regulation of RAD51: BLM can counteract the loading of RAD51 onto ssDNA, a critical step for initiating strand invasion. This regulation is crucial for preventing aberrant recombination.

Given its central role in HR, targeting BLM with small molecule inhibitors like this compound presents a promising strategy for cancer therapy, particularly in tumors with existing DNA damage response (DDR) defects, potentially through synthetic lethal interactions.

Quantitative Data on the Effects of BLM Inhibition

The inhibition of BLM helicase by small molecules has been quantified through various biochemical and cell-based assays. This compound is a specific inhibitor of BLM's ATPase-coupled DNA helicase activity. Below is a summary of key quantitative data for this compound and the well-characterized BLM inhibitor, ML216.

| Inhibitor | Assay | Target | IC50 Value | Reference |

| This compound | ATPase Activity Assay | BLM ATPase Activity | 2.2 µM | |

| This compound | Helicase Activity Assay | BLM Helicase Activity | 1.8 µM | |

| ML216 | Helicase Activity Assay | BLM Helicase Activity | 3.0 µM |

The functional consequences of BLM inhibition or deficiency on cellular processes related to homologous recombination have also been quantified:

| Condition | Cellular Process | Quantitative Effect | Reference |

| BLM deficiency (Blm m1/m3 ES cells) | Sister Chromatid Exchange (SCE) | ~10-fold increase compared to wild-type | |

| BLM knockdown in Brca1Δ11/Δ11 MEFs | RAD51 Foci Formation (post IR) | Rescues the defect in RAD51 foci formation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on homologous recombination.

Biochemical Assay for BLM Helicase Activity

This assay measures the in vitro helicase activity of purified BLM protein and the inhibitory effect of compounds like this compound.

Principle: A fluorescently labeled DNA substrate with a quencher on the complementary strand is used. Upon unwinding by BLM, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant BLM protein

-

Fluorescently labeled forked duplex DNA substrate (e.g., with TAMRA and a Black Hole Quencher)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP solution

-

This compound or other inhibitors

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and the DNA substrate in a 96-well plate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Initiate the reaction by adding purified BLM protein to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the percent inhibition of BLM helicase activity for each concentration of this compound and determine the IC50 value.

DR-GFP Homologous Recombination Reporter Assay

The Direct Repeat Green Fluorescent Protein (DR-GFP) assay is a cell-based method to quantify the efficiency of homologous recombination.

Principle: A cell line is engineered to contain a DR-GFP reporter construct. This construct consists of two mutated GFP genes. The upstream GFP gene is inactivated by an I-SceI recognition site and stop codons. A downstream truncated GFP fragment serves as a template for HR-mediated repair of a DSB induced at the I-SceI site. Successful HR restores a functional GFP gene, and the percentage of GFP-positive cells is measured by flow cytometry.

Materials:

-

U2OS cell line stably expressing the DR-GFP reporter

-

I-SceI expression vector (e.g., pCBASceI)

-

This compound

-

Transfection reagent

-

Cell culture medium and supplements

-

Flow cytometer

Procedure:

-

Seed the DR-GFP U2OS cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Co-transfect the cells with the I-SceI expression vector.

-

Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

Normalize the percentage of GFP-positive cells in the this compound treated samples to the vehicle control to determine the effect on HR efficiency.

Immunofluorescence Staining for RAD51 and γH2AX Foci

This method is used to visualize and quantify the formation of RAD51 and γH2AX foci in response to DNA damage, which are markers for HR repair and DSBs, respectively.

Materials:

-

Cells of interest (e.g., U2OS, HeLa)

-

Glass coverslips

-

DNA damaging agent (e.g., ionizing radiation, hydroxyurea)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (rabbit anti-RAD51, mouse anti-γH2AX)

-

Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat the cells with this compound or a vehicle control.

-

Induce DNA damage (e.g., by irradiation) and allow for repair for a specific time period.

-

Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate the cells with primary antibodies against RAD51 and γH2AX.

-

Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the number of RAD51 and γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Visualizing the Impact of this compound on Homologous Recombination Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The Homologous Recombination Pathway and points of inhibition by this compound.

Caption: Experimental workflow for the DR-GFP homologous recombination reporter assay.

Caption: Experimental workflow for RAD51/γH2AX foci formation assay.

Conclusion

This compound is a valuable tool for studying the intricate role of BLM helicase in homologous recombination. By inhibiting BLM's enzymatic activities, this compound can modulate key steps in the HR pathway, including DNA end resection, RAD51 dynamics, and the resolution of recombination intermediates. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound and other BLM inhibitors. A deeper understanding of these mechanisms is paramount for the development of novel therapeutic strategies that exploit the vulnerabilities of cancer cells with compromised DNA damage response pathways. The continued investigation into the effects of specific BLM inhibitors will undoubtedly contribute to the advancement of cancer biology and the development of more effective, targeted therapies.

References

- 1. BLM helicase stimulates the ATPase and chromatin-remodeling activities of RAD54 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Pathways Affected by Blm-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blm-IN-2 is a potent and selective inhibitor of Bloom's Syndrome Protein (BLM), a key helicase involved in maintaining genomic stability. With a reported IC50 value of 0.8 µM, this compound presents a promising tool for investigating the cellular consequences of BLM inhibition and as a potential therapeutic agent in oncology, particularly for colorectal cancer (CRC).[1] This technical guide provides an in-depth overview of the cellular pathways affected by BLM inhibition, methodologies for key experiments, and a framework for understanding the mechanism of action of compounds like this compound. Due to the limited publicly available data specifically for this compound, this guide draws upon established knowledge of BLM function and data from other well-characterized BLM inhibitors, such as ML216 and AO/854, to provide a comprehensive and practical resource.

Introduction to Bloom's Syndrome Protein (BLM)

Bloom's Syndrome Protein (BLM) is a member of the RecQ family of DNA helicases, which are essential for maintaining genomic integrity.[2] BLM plays critical roles in various DNA metabolic processes, including:

-

DNA Double-Strand Break (DSB) Repair: BLM participates in homologous recombination (HR), a major pathway for error-free repair of DSBs.[3][4]

-

Replication Fork Maintenance: It helps to process and restart stalled replication forks, preventing replication stress and subsequent DNA damage.

-

Suppression of Sister Chromatid Exchanges (SCEs): A hallmark of Bloom's syndrome, a rare genetic disorder caused by mutations in the BLM gene, is an elevated frequency of SCEs. BLM's role in suppressing these events is crucial for genomic stability.

-

Interaction with other DNA Repair Pathways: BLM interacts with components of the Fanconi Anemia (FA) pathway, another critical DNA repair pathway, particularly in response to DNA crosslinking agents.[5]

Given its central role in DNA repair and genome maintenance, inhibition of BLM is a compelling strategy for cancer therapy. Cancer cells, particularly those with deficiencies in other DNA repair pathways, may be exquisitely sensitive to BLM inhibition, leading to synthetic lethality.

Quantitative Data on BLM Inhibitors

The following tables summarize key quantitative data for this compound and other representative BLM inhibitors. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of BLM Inhibitors

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound | BLM | 0.8 | Not Specified | |

| ML216 | BLM | 0.97 - 3.0 | DNA Helicase Activity | |

| AO/854 | BLM | <10 (unwinding) | DNA Unwinding Assay |

Table 2: Cellular Activity of BLM Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Effect | IC50 (µM) | Assay Type | Reference |

| This compound | CRC Cells | Suppression of proliferation, invasion, cell cycle arrest, apoptosis | Not Specified | Not Specified | |

| AO/854 | PC3 (Prostate) | Proliferation Inhibition | 8.79 | CCK8 Assay | |

| AO/854 | LNCaP (Prostate) | Proliferation Inhibition | 9.92 | CCK8 Assay | |

| AO/854 | 22RV1 (Prostate) | Proliferation Inhibition | 9.23 | CCK8 Assay |

Core Cellular Pathways Affected by this compound

Inhibition of BLM by this compound is expected to impact several critical cellular signaling pathways, primarily centered around the DNA Damage Response (DDR).

DNA Damage Response and Homologous Recombination

BLM is a key player in the homologous recombination (HR) pathway of DNA double-strand break repair. Its inhibition is predicted to disrupt this process, leading to an accumulation of DNA damage and cell cycle arrest or apoptosis.

Interaction with the Fanconi Anemia Pathway

BLM and the Fanconi Anemia (FA) proteins are known to function in a common pathway to maintain genome stability, particularly in response to DNA interstrand crosslinks. Inhibition of BLM may therefore sensitize cells to crosslinking agents.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

BLM Helicase Activity Assay

This assay directly measures the inhibitory effect of this compound on the DNA unwinding activity of BLM.

-

Principle: A fluorogenic assay is used where a quenched, fluorescently labeled DNA substrate is unwound by BLM, leading to an increase in fluorescence.

-

Materials:

-

Purified recombinant BLM protein

-

Fluorescently labeled forked DNA substrate (e.g., with TAMRA and a quencher)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

ATP solution

-

This compound (or other test compounds)

-

384-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Dispense purified BLM protein into the wells of a microplate.

-

Add serial dilutions of this compound (typically in DMSO, with a final concentration not exceeding 1%).

-

Incubate at room temperature for 15-30 minutes to allow for compound binding.

-

Initiate the reaction by adding a mixture of the DNA substrate and ATP.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths of 560/590 nm for TAMRA).

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (e.g., CCK8 or MTT)

This assay determines the effect of this compound on the growth of cancer cells.

-

Principle: Colorimetric assays that measure the metabolic activity of viable cells.

-

Procedure:

-

Seed colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add the CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Invasion Assay (Transwell Assay)

This assay assesses the effect of this compound on the invasive potential of cancer cells.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel). The ability of cells to invade through the matrix and migrate to the lower chamber containing a chemoattractant is quantified.

-

Procedure:

-

Coat Transwell inserts with Matrigel.

-

Seed cancer cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treat the cells with this compound in both the upper and lower chambers.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the insert.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of this compound on cell cycle progression.

-

Principle: Cells are stained with a DNA-binding fluorescent dye (e.g., propidium iodide, PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect these cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the samples by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize a BLM inhibitor like this compound.

Conclusion

This compound represents a valuable chemical probe for dissecting the complex roles of BLM in cellular homeostasis and disease. By inhibiting BLM's helicase activity, this compound is poised to disrupt critical DNA repair pathways, leading to cell cycle arrest, apoptosis, and suppression of invasion in cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the cellular and molecular effects of this compound and other BLM inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds in colorectal cancer and other malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Novel Bloom’s Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecules that disrupt RAD54-BLM interaction hamper tumor proliferation in colon cancer chemoresistance models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecules that disrupt RAD54-BLM interaction hamper tumor proliferation in colon cancer chemoresistance models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BLM promotes the activation of Fanconi Anemia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The BLM Helicase Inhibitor ML216: A Technical Guide to its Impact on Genome Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bloom syndrome (BLM) protein, a member of the RecQ helicase family, is a critical caretaker of the genome.[1] Its 3'-5' helicase activity is essential for maintaining genomic stability by resolving complex DNA structures that arise during replication and repair, particularly within the homologous recombination (HR) pathway.[1][2] Dysfunctional BLM protein leads to Bloom syndrome, a rare autosomal recessive disorder characterized by genomic instability and a high predisposition to cancer.[1] The central role of BLM in DNA repair has made it an attractive target for cancer therapy. Small molecule inhibitors of BLM helicase activity, such as ML216, are valuable tools for studying the protein's function and hold potential as therapeutic agents. This technical guide provides an in-depth overview of ML216, its mechanism of action, and its profound impact on genome stability.

ML216: A Potent and Selective BLM Helicase Inhibitor

ML216 is a cell-permeable small molecule that acts as a potent and selective inhibitor of the BLM helicase.[1] It has been shown to inhibit the DNA unwinding activity of both full-length and truncated forms of the BLM protein.

Mechanism of Action

ML216 functions by competitively inhibiting the binding of DNA to the BLM helicase. This action prevents the enzyme from engaging with its DNA substrates, thereby blocking its helicase activity. While it potently inhibits BLM, ML216 shows significantly less activity against other related helicases such as RECQ1, RECQ5, and the bacterial UvrD helicase, highlighting its selectivity.

Impact on Genome Stability

The inhibition of BLM by ML216 has significant consequences for genome stability, primarily through its effects on homologous recombination and cell cycle progression.

Increased Sister Chromatid Exchange (SCE)

One of the hallmark cellular phenotypes of Bloom syndrome is a dramatically elevated frequency of sister chromatid exchanges (SCEs). Treatment of BLM-proficient cells with ML216 phenocopies this aspect of Bloom syndrome, leading to a significant increase in the rate of SCEs. This indicates that the inhibition of BLM's helicase activity disrupts the normal regulation of homologous recombination, leading to an increase in crossover events between sister chromatids.

Disruption of Homologous Recombination and RAD51 Foci Formation

BLM plays a dual role in homologous recombination. It participates in the initial resection of DNA double-strand breaks (DSBs) to generate single-stranded DNA (ssDNA) overhangs, a process essential for the loading of the RAD51 recombinase. RAD51 forms nucleoprotein filaments on ssDNA, which are visible as nuclear foci and are critical for the subsequent homology search and strand invasion steps of HR. However, BLM can also act to dismantle these RAD51 filaments, thereby regulating the extent of recombination.

While direct quantitative data on the effect of ML216 on RAD51 foci formation is limited, the observed increase in SCEs upon ML216 treatment suggests a significant perturbation of the HR pathway. By inhibiting BLM, ML216 likely disrupts the delicate balance of pro- and anti-recombinogenic activities of the helicase, leading to aberrant recombination events.

Cell Cycle Arrest

Inhibition of BLM by ML216 has been shown to induce cell cycle arrest. In prostate cancer cells, treatment with ML216 leads to an arrest in the G0/G1 phase of the cell cycle. When combined with DNA damaging agents like cisplatin, which causes an S-phase arrest, the combination treatment results in a more pronounced G0/G1 and S-phase arrest. This suggests that cells with inhibited BLM activity are more sensitive to DNA damage and are unable to properly progress through the cell cycle.

Quantitative Data on ML216 Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of ML216.

| Parameter | BLM Form | Value | Reference |

| IC50 (DNA Unwinding) | Full-length | 2.98 µM | |

| Truncated (BLM636-1298) | 0.97 µM | ||

| Ki (ssDNA-dependent ATPase) | Not specified | 1.76 µM | |

| IC50 (DNA Binding) | Not specified | 5.1 µM |

Table 1: In Vitro Inhibitory Activity of ML216 against BLM Helicase. IC50 values represent the concentration of ML216 required to inhibit 50% of the enzyme's activity. Ki represents the inhibition constant for the ATPase activity.

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| PC3 (Prostate Cancer) | ML216 (10 µM) | G0/G1 arrest | |

| PC3 (Prostate Cancer) | Cisplatin (1 µM) | S-phase arrest | |

| PC3 (Prostate Cancer) | ML216 (10 µM) + Cisplatin (1 µM) | Increased G0/G1 and S-phase arrest |

Table 2: Effect of ML216 on Cell Cycle Distribution.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of ML216 on genome stability are provided below.

In Vitro BLM Helicase Activity Assay (Fluorescence-Based)

This assay measures the DNA unwinding activity of BLM helicase in the presence of inhibitors like ML216.

Principle: A forked duplex DNA substrate is used, with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher) on the complementary strand. When the duplex is unwound by BLM, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

-

Purified full-length or truncated BLM helicase

-

Forked duplex DNA substrate

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

ML216

-

DMSO

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of BLM helicase in the assay buffer.

-

Dispense the helicase solution into the wells of a 384-well plate.

-

Add ML216 at various concentrations (dissolved in DMSO) to the wells. The final DMSO concentration should be kept constant (e.g., 1%).

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding a mixture of the DNA substrate and ATP.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value for ML216 by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Sister Chromatid Exchange (SCE) Assay

This cellular assay is a hallmark for detecting defects in BLM function and can be used to assess the in-cell activity of ML216.

Principle: Cells are cultured in the presence of bromodeoxyuridine (BrdU) for two cell cycles. This results in differential labeling of sister chromatids. After metaphase arrest and chromosome spreading, the chromatids are differentially stained, and the number of exchanges between them is quantified.

Materials:

-

Cell line of interest (e.g., PSNF5 - BLM proficient)

-

Cell culture medium and supplements

-

Bromodeoxyuridine (BrdU)

-

ML216

-

Colcemid

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., 3:1 methanol:acetic acid)

-

Hoechst 33258 stain

-

Giemsa stain

-

Microscope slides

-

Microscope with imaging system

Procedure:

-

Culture cells in the presence of BrdU (e.g., 10 µg/mL) for two cell cycles (approximately 36 hours for many cell lines).

-

Treat the cells with various concentrations of ML216 or DMSO (vehicle control) for the second cell cycle.

-

Arrest the cells in metaphase by adding Colcemid (e.g., 100 ng/mL) for the final 30-60 minutes of culture.

-

Harvest the cells by trypsinization and treat with a hypotonic solution.

-

Fix the cells with a freshly prepared fixative.

-

Drop the fixed cells onto clean, cold microscope slides and allow them to air dry.

-

Stain the slides with Hoechst 33258, followed by exposure to UV light.

-

Stain the slides with Giemsa.

-

Acquire images of metaphase spreads and count the number of SCEs per chromosome. At least 20-50 metaphases should be scored per treatment condition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein within a cellular environment.

Principle: The binding of a ligand, such as ML216, to its target protein, BLM, can increase the thermal stability of the protein. When cells are heated, unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble target protein remaining at different temperatures can be quantified, typically by Western blotting.

Materials:

-

Cell line expressing the target protein (BLM)

-

ML216

-

DMSO

-

PBS with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis buffer

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against BLM and a loading control)

Procedure:

-

Culture cells to a sufficient density and treat with ML216 or DMSO for a defined period (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature range would be from 37°C to 70°C.

-

Lyse the cells by freeze-thawing or with a suitable lysis buffer.

-

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at high speed.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble BLM protein in each sample by Western blotting using a specific anti-BLM antibody. A loading control should also be used to ensure equal protein loading.

-

Quantify the band intensities and plot the amount of soluble BLM as a function of temperature for both the ML216-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures in the presence of ML216 indicates target engagement.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to ML216 and BLM helicase.

References

The Dual Function of BLM Protein in Cancer: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Functions of Bloom Syndrome Helicase (BLM) in Carcinogenesis, Genomic Instability, and as a Potential Therapeutic Target.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Bloom Syndrome (BLM) protein, a critical member of the RecQ helicase family, is a key guardian of genomic stability. Its multifaceted roles in DNA replication, recombination, and repair place it at a pivotal intersection in cellular homeostasis and cancer development. This technical guide provides a comprehensive overview of the function of BLM protein in cancer, detailing its molecular mechanisms, its dual role as a tumor suppressor and a potential proto-oncogene, and its intricate involvement in critical DNA repair pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying BLM function, and visualizes complex signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Core Function of BLM Protein

BLM is a 3'-5' ATP-dependent DNA helicase that plays a crucial role in maintaining the integrity of the genome.[1][2] It is involved in unwinding various DNA secondary structures that can impede DNA replication and repair, such as G-quadruplexes, D-loops, and Holliday junctions.[3] The absence of a functional BLM protein leads to a rare autosomal recessive disorder known as Bloom syndrome, which is characterized by genomic instability and a significantly increased predisposition to a wide range of cancers.[3]

The Dual Role of BLM in Cancer: Tumor Suppressor and Proto-Oncogene

The function of BLM in cancer is complex and context-dependent, exhibiting characteristics of both a tumor suppressor and a proto-oncogene.

-

Tumor Suppressor: The primary evidence for BLM's tumor suppressor role comes from Bloom syndrome, where loss-of-function mutations in the BLM gene lead to a dramatic increase in cancer incidence.[3] BLM-deficient cells exhibit a high degree of genomic instability, including a characteristic ~10 to 12-fold increase in the frequency of sister chromatid exchanges (SCEs). This hyper-recombination phenotype underscores BLM's critical function in suppressing inappropriate homologous recombination.

-

Proto-Oncogene: Conversely, several studies have reported the overexpression of BLM in a variety of sporadic cancers, where elevated levels are often associated with poor prognosis. In these contexts, increased BLM expression may contribute to tumorigenesis by enhancing DNA repair capacity, thereby promoting the survival of cancer cells and contributing to chemoresistance.

Quantitative Data on BLM in Cancer

BLM Expression in Cancer Tissues

Analysis of data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project reveals that BLM mRNA is significantly overexpressed in a wide range of cancers compared to normal tissues.

| Cancer Type | BLM Expression Status |

| Adrenocortical carcinoma (ACC) | Highly Expressed |

| Bladder Urothelial Carcinoma (BLCA) | Highly Expressed |

| Breast invasive carcinoma (BRCA) | Highly Expressed |

| Cervical squamous cell carcinoma (CESC) | Highly Expressed |

| Cholangiocarcinoma (CHOL) | Highly Expressed |

| Colon adenocarcinoma (COAD) | Highly Expressed |

| Lymphoid Neoplasm Diffuse Large B-cell Lymphoma (DLBC) | Highly Expressed |

| Esophageal carcinoma (ESCA) | Highly Expressed |

| Glioblastoma multiforme (GBM) | Highly Expressed |

| Head and Neck squamous cell carcinoma (HNSC) | Highly Expressed |

| Kidney renal clear cell carcinoma (KIRC) | Highly Expressed |

| Kidney renal papillary cell carcinoma (KIRP) | Highly Expressed |

| Brain Lower Grade Glioma (LGG) | Highly Expressed |

| Liver hepatocellular carcinoma (LIHC) | Highly Expressed |

| Lung adenocarcinoma (LUAD) | Highly Expressed |

| Lung squamous cell carcinoma (LUSC) | Highly Expressed |

| Ovarian serous cystadenocarcinoma (OV) | Highly Expressed |

| Pancreatic adenocarcinoma (PAAD) | Highly Expressed |

| Pheochromocytoma and Paraganglioma (PCPG) | Highly Expressed |

| Prostate adenocarcinoma (PRAD) | Highly Expressed |

| Rectum adenocarcinoma (READ) | Highly Expressed |

| Skin Cutaneous Melanoma (SKCM) | Highly Expressed |

| Stomach adenocarcinoma (STAD) | Highly Expressed |

| Testicular Germ Cell Tumors (TGCT) | Highly Expressed |

| Thyroid carcinoma (THCA) | Highly Expressed |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Highly Expressed |

| Uterine Carcinosarcoma (UCS) | Highly Expressed |

Table 1: BLM mRNA Expression in Various Cancer Types Compared to Normal Tissues.

In breast cancer, high BLM mRNA expression is significantly associated with aggressive clinicopathological features, including high histologic grade, larger tumor size, and estrogen receptor-negative (ER-), progesterone receptor-negative (PR-), and triple-negative phenotypes.

Frequency of BLM Mutations in Sporadic Cancers

Somatic mutations in the BLM gene are also observed in sporadic cancers, particularly those with a microsatellite instability (MSI) phenotype.

| Cancer Type | Frequency of BLM Somatic Mutations |

| Gastric Carcinomas (with MSI) | 27% |

| Stomach Adenocarcinoma | 7.95% (alterations including mutations) |

| Uterine Corpus Endometrial Carcinoma | 7.18% (alterations including mutations) |

| Pan-cancer analysis (TCGA) | 1.6% (somatic mutations) |

Table 2: Frequency of BLM Somatic Mutations in Sporadic Cancers.

Phenotypic Consequences of Altered BLM Function

| Phenotype | Quantitative Effect of BLM Deficiency |

| Sister Chromatid Exchanges (SCEs) | ~10 to 12-fold increase |

| Homologous Recombination (HR) | Increased frequency of HR events that produce deletions |

Table 3: Key Phenotypic Changes Associated with BLM Deficiency.

Key Signaling Pathways Involving BLM

BLM's function is intricately woven into several critical DNA repair and signaling pathways.

Homologous Recombination (HR) Pathway

BLM plays a multifaceted role in the homologous recombination (HR) pathway, which is a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs). Its functions include both pro- and anti-recombinogenic activities.

-

Pro-recombinogenic role: BLM, in conjunction with the nuclease Dna2, participates in the initial resection of DNA ends at a DSB to generate 3' single-stranded DNA overhangs, a crucial step for initiating HR.

-

Anti-recombinogenic role: A key function of BLM is to suppress inappropriate recombination. It achieves this by displacing the RAD51 recombinase from single-stranded DNA, thereby preventing the initiation of strand invasion. Furthermore, as part of the "dissolvasome" or BTRR complex (comprising BLM, Topoisomerase IIIα, RMI1, and RMI2), it resolves double Holliday junction intermediates into non-crossover products, thus preventing genetic exchanges between sister chromatids.

References

A Technical Guide to BLM Helicase Inhibitors in Oncology

An In-depth Review of a Novel Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Blm-IN-2" did not yield specific results for a therapeutic agent with this designation. The following guide focuses on the broader and well-documented topic of targeting Bloom's syndrome protein (BLM) helicase in oncology, a promising area of current research. The principles and data presented are based on known BLM helicase inhibitors such as ML216 and AO/854.

Introduction

Bloom's syndrome protein (BLM), a critical DNA helicase, is integral to maintaining genomic stability through its roles in DNA replication, repair, and homologous recombination (HR).[1] Elevated expression of BLM is observed in various cancers and is often associated with a poor prognosis, making it an attractive target for therapeutic intervention.[1] Inhibition of BLM helicase activity can precipitate increased DNA damage and apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents.[1] This guide explores the potential of BLM helicase inhibitors as therapeutic agents in oncology, detailing their mechanism of action, preclinical data, and the experimental protocols used for their evaluation.

Core Mechanism of Action

BLM helicase is a key component of the DNA Damage Response (DDR) pathway, particularly in the repair of double-strand breaks (DSBs) through homologous recombination.[1] It interacts with crucial proteins like RAD51 and p53 to uphold genome integrity.[1] The inhibition of BLM helicase disrupts these vital repair processes, leading to an accumulation of DNA damage and subsequent cell death in cancer cells, which are often more reliant on specific DNA repair pathways due to their high proliferation rates and existing genomic instability.

Signaling Pathways and Therapeutic Rationale

The therapeutic strategy for targeting BLM helicase is rooted in the concept of synthetic lethality, where the inhibition of a DNA repair pathway in combination with existing cancer-related mutations or other therapies leads to cell death.

Caption: Signaling pathway of BLM helicase in DNA damage response and its inhibition.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo efficacy data for representative BLM helicase inhibitors.

Table 1: In Vitro Efficacy of BLM Helicase Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| ML216 | Panel of 10 Human Myeloma Cell Lines (HMCLs) | Cell Proliferation | Median: 2.78 (Range: 1.2-16.9) | |

| AO/854 | PC3 (Prostate Cancer) | Cell Proliferation | Not explicitly stated in search results |

Table 2: In Vivo Efficacy of BLM Helicase Inhibitor AO/854 in a PC3 Prostate Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Reference |

| Vehicle Control | - | - | - | |

| AO/854 | Not specified | Not specified | Statistically significant |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a BLM helicase inhibitor on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., Human Myeloma Cell Lines, PC3 prostate cancer cells) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of the BLM helicase inhibitor (e.g., ML216, AO/854) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a real-time cytotoxicity assay.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the IC50 is calculated using non-linear regression analysis.

In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor activity of a BLM helicase inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NOD-scid IL2Rgamma(null) mice) are used to prevent rejection of human tumor grafts.

-

Tumor Implantation: Human cancer cells (e.g., PC3 prostate cancer cells) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Treatment Administration: The BLM helicase inhibitor (e.g., AO/854) or vehicle is administered to the mice according to the planned dosing schedule and route.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

Caption: A typical experimental workflow for evaluating BLM helicase inhibitors.

Future Directions and Clinical Translation

The preclinical data for BLM helicase inhibitors are promising, suggesting their potential as standalone or combination therapies in various cancers. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of these inhibitors and their effect on the target in vivo.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to BLM helicase inhibition.

-

Combination Therapies: Investigating the synergistic effects of BLM helicase inhibitors with conventional chemotherapies and other targeted agents.

The successful translation of these preclinical findings into clinical trials will be a critical step in realizing the therapeutic potential of targeting BLM helicase in oncology.

References

Core Characteristics of ML216, a BLM Helicase Inhibitor

As extensive research for a specific molecule designated "Blm-IN-2" yielded no direct public-domain information, this technical guide focuses on a well-characterized inhibitor of the Bloom's Syndrome Protein (BLM), ML216 , as a representative compound. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on its core characteristics and properties.

ML216 is a small molecule inhibitor of the Bloom's syndrome protein (BLM), a member of the RecQ helicase family.[1] BLM plays a critical role in maintaining genomic stability through its functions in DNA replication, recombination, and repair.[2][3] Inhibition of BLM's helicase activity is a promising therapeutic strategy in certain cancers, particularly those with defects in the DNA damage response, leveraging the concept of synthetic lethality.[4]

Physicochemical Properties

While detailed physicochemical data for ML216 is not extensively available in the provided search results, it is characterized as a small molecule inhibitor.[1]

Mechanism of Action

ML216 inhibits the DNA unwinding activity of BLM helicase by blocking its nucleic acid binding site. This action is selective for BLM over other members of the RECQ family in vivo. By inhibiting BLM, ML216 can induce apoptosis and inhibit proliferation in cancer cells that are dependent on BLM for survival, such as multiple myeloma cells.

Quantitative Data

The following table summarizes the reported in vitro efficacy of ML216.

| Cell Line Panel | Assay Type | Endpoint | IC50 (µM) | Reference |

| Human Multiple Myeloma Cell Lines (HMCLs) | Cell Proliferation | Inhibition of cell proliferation | Median: 2.78 (Range: 1.2 - 16.9) |

Signaling Pathways and Experimental Workflows

The inhibition of BLM by ML216 has significant downstream effects on DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.

Mechanism of Action of ML216

Caption: Mechanism of ML216 action on BLM helicase.

Experimental Workflow for Assessing BLM Helicase Activity

Caption: Workflow for a fluorogenic BLM helicase activity assay.

Experimental Protocols

BLM Helicase Activity Assay (Fluorogenic)

This protocol is based on the principle of a fluorogenic assay designed to screen for BLM inhibitors.

Materials:

-

Purified recombinant BLM (amino acids 630-1300)

-

Fluorescent DNA substrate (e.g., conjugated with TAMRA fluorophore and BHQ quencher on opposite strands)

-

ATP

-

Assay Buffer

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a master mix containing assay buffer, ATP, and the fluorescent DNA substrate.

-

Add the test compound (e.g., ML216) at various concentrations to the wells of the 96-well plate.

-

Add the master mix to each well.

-

Initiate the reaction by adding purified recombinant BLM to each well.

-